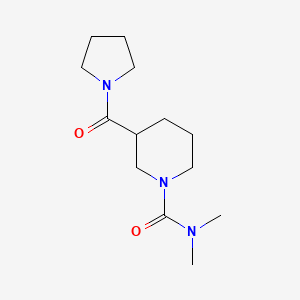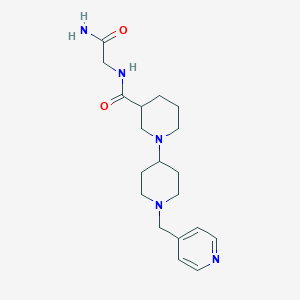
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in regulating various physiological and pathological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues, and its activation has been implicated in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Therefore, the development of selective A1 receptor antagonists, such as DPCPX, has attracted considerable attention as a potential therapeutic strategy for these diseases.
Mecanismo De Acción
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, which means that it binds to the receptor site and prevents the binding of adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi, which inhibits the activity of adenylate cyclase and reduces the intracellular levels of cyclic AMP (cAMP). Adenosine binding to the A1 receptor activates the Gi protein and reduces the cAMP levels, leading to various physiological responses, such as decreased neuronal excitability, vasodilation, and inhibition of inflammatory cytokine production. This compound binding to the A1 receptor blocks the adenosine-mediated activation of the Gi protein and thus prevents the downstream signaling events.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissues. In general, this compound has been shown to increase the neuronal excitability, enhance the cardiovascular function, and promote the inflammatory response. For example, this compound has been shown to increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that the A1 receptor plays a critical role in the regulation of synaptic transmission. This compound has also been shown to increase the heart rate and blood pressure in rats, suggesting that the A1 receptor is involved in the regulation of cardiovascular function. Moreover, this compound has been shown to increase the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages and microglia, indicating that the A1 receptor plays a role in the regulation of immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for the A1 receptor, which allows for the specific targeting of the receptor without affecting other adenosine receptor subtypes or unrelated receptors. Another advantage is its well-established pharmacological profile and availability of various analogs and derivatives, which allows for the systematic investigation of the structure-activity relationship and the identification of potential therapeutic candidates. However, one of the limitations is its relatively short half-life and rapid metabolism in vivo, which may limit its efficacy and bioavailability in animal models and clinical trials. Another limitation is its potential off-target effects and interactions with other signaling pathways, which may complicate the interpretation of the experimental results.
Direcciones Futuras
There are several future directions for the research on N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide and the adenosine A1 receptor. One of the directions is the development of more potent and selective A1 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the role of the A1 receptor in the regulation of other physiological and pathological processes, such as learning and memory, pain sensation, and cancer progression. Moreover, the identification of the downstream signaling pathways and the molecular mechanisms underlying the A1 receptor-mediated effects may provide new targets for the development of novel therapeutic interventions.
Métodos De Síntesis
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide can be synthesized by a multi-step process starting from 1,3-dimethyluric acid. The first step involves the protection of the carboxyl and amino groups of the uric acid with tert-butyldimethylsilyl (TBDMS) and benzyl chloroformate, respectively. The resulting intermediate is then treated with lithium diisopropylamide (LDA) to generate the lithium enolate, which undergoes a Michael addition reaction with ethyl acrylate to form the corresponding β-ketoester. The β-ketoester is then reduced with sodium borohydride to yield the corresponding alcohol, which is converted to the piperidine derivative via a series of reactions involving tosyl chloride, sodium azide, and sodium hydride. Finally, the piperidine derivative is treated with N-methylpyrrolidine and trifluoroacetic acid to remove the benzyl and TBDMS protecting groups, respectively, to yield this compound.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has been extensively used as a pharmacological tool to study the physiological and pathological roles of the adenosine A1 receptor in various animal models and cell systems. For example, this compound has been shown to attenuate the anticonvulsant effects of adenosine in a rat model of epilepsy, suggesting that the A1 receptor is involved in the regulation of seizure activity. This compound has also been shown to inhibit the neuroprotective effects of adenosine in a mouse model of ischemic stroke, indicating that the A1 receptor plays a critical role in the pathogenesis of cerebral ischemia. Moreover, this compound has been used to investigate the role of the A1 receptor in the regulation of sleep-wake cycle, cardiovascular function, and inflammation.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(pyrrolidine-1-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-14(2)13(18)16-9-5-6-11(10-16)12(17)15-7-3-4-8-15/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQNFQQCBJTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5491454.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5491474.png)
![7-({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5491482.png)
![N-ethyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5491483.png)

![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)morpholin-2-yl]ethanol](/img/structure/B5491501.png)

![2-butyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491518.png)
![5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoic acid](/img/structure/B5491521.png)
